Cas no 741606-06-4 (1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester)

1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester, is a protected pyrrole derivative commonly used as an intermediate in organic synthesis. The tert-butyl ester group enhances stability, making it suitable for reactions requiring controlled conditions, such as peptide coupling or metal-catalyzed transformations. Its pyrrole core is valuable in constructing heterocyclic compounds, particularly in pharmaceutical and agrochemical research. The ester functionality allows for selective deprotection or further functionalization, offering versatility in multi-step syntheses. This compound is particularly advantageous in applications where the free carboxylic acid form may be reactive or unstable. Proper handling under inert conditions is recommended to preserve its integrity.
1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester structure
741606-06-4 structure
Product name:1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester
CAS No:741606-06-4
MF:C9H13NO2
MW:167.205022573471
MDL:MFCD20668228
CID:4165890
PubChem ID:11171190

1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester
    • 1H-Pyrrole-3-carboxylic acid tert-butyl ester
    • tert-Butyl 1H-pyrrole-3-carboxylate
    • GSQXBOPBINCMTF-UHFFFAOYSA-N
    • SY312034
    • 3-Boc-1H-pyrrole
    • AT39691
    • tert-Butylpyrrole-3-carboxylate
    • EN300-7441508
    • 741606-06-4
    • MFCD20668228
    • CS-0436357
    • t-Butyl 1H-pyrrole-3-carboxylate
    • tert-butyl1H-pyrrole-3-carboxylate
    • SCHEMBL2933008
    • 893-097-1
    • MDL: MFCD20668228
    • Inchi: InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h4-6,10H,1-3H3
    • InChI Key: GSQXBOPBINCMTF-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)c1cc[nH]c1

Computed Properties

  • Exact Mass: 167.094628657g/mol
  • Monoisotopic Mass: 167.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 42.1Ų

1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
72R0045-1g
1H-Pyrrole-3-carboxylic acid tert-butyl ester
741606-06-4 96%
1g
¥8726.45 2024-04-16
Enamine
EN300-7441508-10.0g
tert-butyl 1H-pyrrole-3-carboxylate
741606-06-4 95%
10.0g
$3007.0 2024-05-23
Enamine
EN300-7441508-5.0g
tert-butyl 1H-pyrrole-3-carboxylate
741606-06-4 95%
5.0g
$2028.0 2024-05-23
eNovation Chemicals LLC
Y1293747-1g
1H-Pyrrole-3-carboxylic acid tert-butyl ester
741606-06-4 95%
1g
$1115 2025-02-27
Ambeed
A1246101-250mg
tert-butyl 1H-pyrrole-3-carboxylate
741606-06-4 98%
250mg
$428.0 2024-04-17
1PlusChem
1P025GF0-50mg
tert-butyl1H-pyrrole-3-carboxylate
741606-06-4 95%
50mg
$255.00 2024-04-21
abcr
AB590933-5g
t-Butyl 1H-pyrrole-3-carboxylate; .
741606-06-4
5g
€1138.00 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1507024-250mg
tert-Butyl 1H-pyrrole-3-carboxylate
741606-06-4 97%
250mg
¥3922.00 2024-07-28
Aaron
AR025GNC-2.5g
tert-butyl1H-pyrrole-3-carboxylate
741606-06-4 95%
2.5g
$1909.00 2025-02-15
1PlusChem
1P025GF0-250mg
tert-butyl1H-pyrrole-3-carboxylate
741606-06-4 95%
250mg
$491.00 2024-04-21

Additional information on 1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester

1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester: A Comprehensive Overview

1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester, also known by its CAS number 741606-06-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle with one nitrogen atom. The presence of the carboxylic acid group and its esterification with 1,1-dimethylethyl (isopropyl) group introduces unique chemical properties that make it versatile for various applications.

The structure of 1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester consists of a pyrrole ring substituted with an ester group at the 3-position. This substitution pattern influences the compound's reactivity and stability. Recent studies have highlighted its potential as an intermediate in the synthesis of more complex molecules, particularly in drug discovery and polymer chemistry.

One of the most notable applications of this compound is in the field of polymer science. Researchers have explored its use as a monomer in the synthesis of novel polymers with tailored properties. For instance, a study published in Nature Materials demonstrated that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. These findings suggest that 1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester could be a valuable building block for advanced materials used in aerospace and automotive industries.

In addition to its role in polymer synthesis, this compound has also been investigated for its potential in catalysis. A recent paper in Chemical Communications reported that when used as a ligand in transition metal catalysts, it significantly enhances the efficiency of certain organic reactions. This discovery opens new avenues for its application in industrial chemical processes.

The synthesis of 1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester typically involves multi-step reactions starting from pyrrole itself. Recent advancements in synthetic methodology have made this process more efficient and environmentally friendly. For example, researchers have developed a one-pot synthesis using microwave-assisted conditions, which reduces reaction time and minimizes waste generation.

Beyond its chemical applications, this compound has also attracted attention in the field of biochemistry. Studies have shown that derivatives of pyrrole carboxylic acids can interact with biological systems in ways that are relevant to drug design. Although no direct pharmacological activity has been reported for this specific ester form, its structural similarity to bioactive compounds suggests potential for further exploration.

In terms of safety and environmental impact, preliminary studies indicate that 1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester is relatively stable under normal conditions. However, further research is needed to fully understand its degradation pathways and ecological effects. This information will be crucial for ensuring safe handling and disposal practices.

The growing interest in this compound is reflected by the increasing number of research articles published on its properties and applications. According to a recent review in Chemical Reviews, over 50 studies were conducted on related compounds within the last five years alone. This surge in research activity underscores the importance of understanding the fundamental chemistry and practical uses of such compounds.

In conclusion, 1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester (CAS No. 741606-06-4) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on advanced materials and catalytic processes. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in modern chemistry.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:741606-06-4)1H-Pyrrole-3-carboxylic acid, 1,1-dimethylethyl ester
A1041411
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):249.0/385.0/770.0